![molecular formula C10H10BO5P B11763406 [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid](/img/structure/B11763406.png)
[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid is a compound that features both boron and phosphorus functional groups attached to a naphthalene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid typically involves the reaction of naphthalene derivatives with boron and phosphorus reagents. One common method is the Suzuki–Miyaura coupling, which uses boronic acids or esters and phosphonic acid derivatives under palladium catalysis . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The boron and phosphorus groups can be oxidized to form boronic acids and phosphonic acids, respectively.
Reduction: The compound can be reduced to form boranes and phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions include boronic acids, phosphonic acids, boranes, phosphines, and various substituted naphthalene derivatives.
Applications De Recherche Scientifique
[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A diester of malonic acid used in organic synthesis.
Naphthalenides: Compounds containing naphthalene rings used as reducing agents.
2-Naphthol analogues: Used in the synthesis of heterocyclic compounds.
Uniqueness
What sets [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid apart from these similar compounds is its dual functionality, combining both boron and phosphorus groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly valuable in applications requiring both boron and phosphorus chemistry.
Propriétés
Formule moléculaire |
C10H10BO5P |
|---|---|
Poids moléculaire |
251.97 g/mol |
Nom IUPAC |
(6-borononaphthalen-2-yl)phosphonic acid |
InChI |
InChI=1S/C10H10BO5P/c12-11(13)9-3-1-8-6-10(17(14,15)16)4-2-7(8)5-9/h1-6,12-13H,(H2,14,15,16) |
Clé InChI |
QSWAJSZWAZATMU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C=C(C=C2)P(=O)(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763333.png)
![[2,2'-Bi-1,3-dioxolane]-4,4',5,5'-tetrol](/img/structure/B11763336.png)
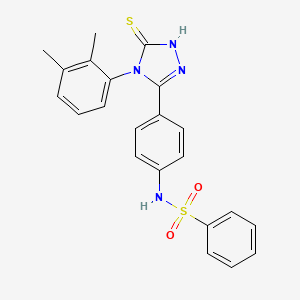
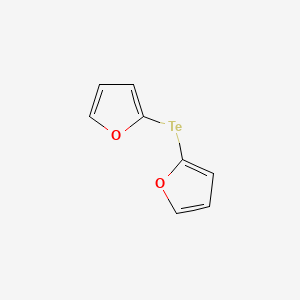
![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)
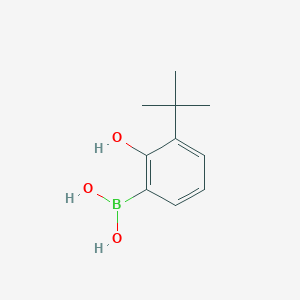

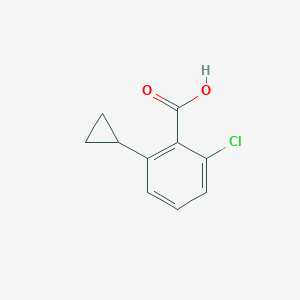
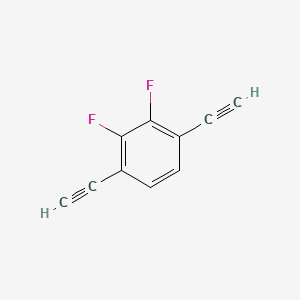
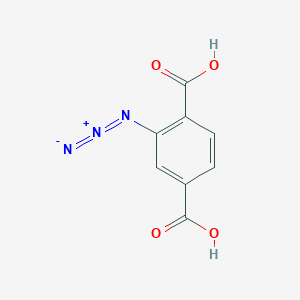
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
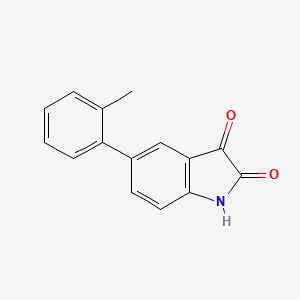
![4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763412.png)
